molecular formula C9H19NO2S B2948254 N-(propan-2-yl)cyclohexanesulfonamide CAS No. 69200-48-2

N-(propan-2-yl)cyclohexanesulfonamide

Cat. No. B2948254
CAS RN: 69200-48-2
M. Wt: 205.32
InChI Key: APSBRUADBSNINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(propan-2-yl)cyclohexanesulfonamide, also known as ibuproxam, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory effects. It is a derivative of propionic acid and belongs to the class of cyclooxygenase (COX) inhibitors.

Scientific Research Applications

N-(propan-2-yl)cyclohexanesulfonamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. As a result, N-(propan-2-yl)cyclohexanesulfonamide is effective in reducing pain, inflammation, and fever.

Mechanism Of Action

The mechanism of action of N-(propan-2-yl)cyclohexanesulfonamide is similar to that of other NSAIDs. It works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting their production, N-(propan-2-yl)cyclohexanesulfonamide reduces these symptoms.
Biochemical and Physiological Effects:
N-(propan-2-yl)cyclohexanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of pain, inflammation, and fever. It also has an inhibitory effect on platelet aggregation, which can reduce the risk of blood clots. Additionally, N-(propan-2-yl)cyclohexanesulfonamide has been shown to have antioxidant properties, which can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

N-(propan-2-yl)cyclohexanesulfonamide has several advantages for lab experiments. It is widely available and relatively inexpensive. It is also effective in reducing pain, inflammation, and fever, making it a useful tool for studying these conditions. However, N-(propan-2-yl)cyclohexanesulfonamide has some limitations. It can have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, it can be difficult to control the dose and duration of N-(propan-2-yl)cyclohexanesulfonamide treatment in lab experiments.

Future Directions

There are several future directions for the study of N-(propan-2-yl)cyclohexanesulfonamide. One area of interest is the development of more specific COX inhibitors that can reduce inflammation without causing off-target effects. Another area of interest is the study of N-(propan-2-yl)cyclohexanesulfonamide in combination with other drugs, such as opioids, to improve pain management. Additionally, the antioxidant properties of N-(propan-2-yl)cyclohexanesulfonamide could be further explored for their potential health benefits. Finally, the use of N-(propan-2-yl)cyclohexanesulfonamide in animal models of disease could provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N-(propan-2-yl)cyclohexanesulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-2-methyl-1-propanol with cyclohexyl sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

properties

IUPAC Name

N-propan-2-ylcyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBRUADBSNINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)cyclohexanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.